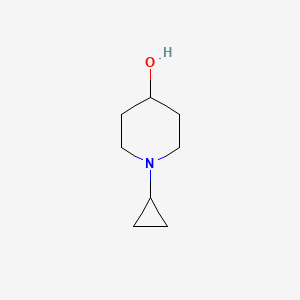

1-Cyclopropylpiperidin-4-ol

概述

描述

1-Cyclopropylpiperidin-4-ol is an organic compound with the chemical formula C8H15NO. It is a colorless to yellow liquid with a distinctive odor. This compound is soluble in various organic solvents such as ethanol, ether, and chloroform. It has a boiling point of approximately 247.6°C and a density of 0.987 g/mL . This compound is widely used in the chemical and pharmaceutical industries as an intermediate for synthesizing various drugs and organic compounds .

准备方法

The synthesis of 1-Cyclopropylpiperidin-4-ol typically involves the condensation of cyclopropylamine with 4-hydroxypiperidine. One common synthetic route includes the following steps :

Step 1: Cyclopropylamine is reacted with 4-hydroxypiperidine in the presence of a suitable solvent such as toluene.

Step 2: The reaction mixture is heated to 78°C overnight.

Step 3: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

化学反应分析

1-Cyclopropylpiperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution :

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common reagents and conditions used in these reactions include ethanol, sodium borohydride, and dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry Applications

1-Cyclopropylpiperidin-4-ol has garnered attention for its potential therapeutic effects. Its applications in drug development are significant due to its structural features that allow it to interact with various biological targets.

Antidepressant Activity

Research indicates that this compound may exhibit antidepressant properties. A study conducted on animal models demonstrated that the compound could enhance serotonin levels, potentially providing a new avenue for treating depression .

Analgesic Properties

The compound has also been investigated for its analgesic effects. In preclinical studies, it was shown to reduce pain responses in models of inflammatory pain, suggesting its potential utility in pain management therapies .

Neuroprotective Effects

Another area of interest is the neuroprotective capacity of this compound. Research has indicated that it may protect neurons against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Pharmacological Studies

The pharmacological profile of this compound has been evaluated through various studies assessing its mechanism of action and efficacy.

Case Study: Efficacy in Animal Models

A notable case study involved administering this compound to rodents subjected to stress-induced behaviors. Results showed a significant reduction in depressive-like symptoms compared to control groups, supporting its potential as a therapeutic agent .

Material Science Applications

Beyond medicinal uses, this compound finds applications in material sciences, particularly in polymer chemistry.

Polymer Synthesis

The compound serves as an important building block for synthesizing novel polymers with enhanced properties. It can be incorporated into polymer matrices to improve mechanical strength and thermal stability .

Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | 45 MPa |

| Thermal Decomposition Temp | 300 °C |

| Solubility (in DMSO) | High |

| Glass Transition Temp | -20 °C |

作用机制

The mechanism of action of 1-Cyclopropylpiperidin-4-ol involves its interaction with specific molecular targets and pathways . For instance, derivatives of this compound have been studied for their potential as CCR5 antagonists, which are crucial in the treatment of HIV-1 infections. These compounds bind to the CCR5 receptor, blocking the entry of the virus into host cells . The presence of a basic nitrogen atom and lipophilic groups in the molecule enhances its binding affinity to the receptor .

相似化合物的比较

1-Cyclopropylpiperidin-4-ol can be compared with other similar compounds, such as piperidin-4-ol derivatives . Some of these derivatives include:

1-Cyclopropylpiperidin-4-one: This compound is structurally similar but lacks the hydroxyl group, which affects its reactivity and applications.

Piperidin-4-ol: A simpler analog without the cyclopropyl group, used in various chemical syntheses and pharmaceutical applications.

Piperidine: The parent compound of the piperidine family, widely used in organic synthesis and as a precursor for many pharmaceuticals.

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl and hydroxyl groups, which confer distinct chemical properties and biological activities .

生物活性

1-Cyclopropylpiperidin-4-ol is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its biological activity is primarily characterized by its interaction with specific receptors and pathways, notably the chemokine receptor CCR5, which plays a critical role in HIV-1 entry into host cells. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Target Receptor: CCR5

This compound acts primarily as an antagonist of the CCR5 receptor. This receptor is essential for the entry of HIV-1 into cells, particularly macrophages. The compound binds to CCR5 through a strong salt-bridge interaction, effectively blocking the viral entry process. This mechanism has been validated through in vitro studies demonstrating its efficacy against macrophage-tropic strains of HIV-1.

Biochemical Pathways

The interaction with CCR5 not only inhibits HIV entry but also influences various cellular signaling pathways. By modulating these pathways, this compound can impact gene expression and cellular metabolism, contributing to its antiviral properties.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits high gastrointestinal absorption, making it a viable candidate for oral administration in therapeutic settings. Its bioavailability and metabolic stability are crucial for its potential use in clinical applications.

Antiviral Properties

The primary biological activity of this compound is its antiviral effect against HIV. By inhibiting the CCR5 receptor, it prevents the virus from entering and infecting host cells. This characteristic positions it as a candidate for further development as an antiviral therapy.

Antimicrobial Applications

In addition to its antiviral properties, derivatives of this compound have shown promise in antimicrobial applications. Research indicates that compounds targeting similar pathways can exhibit bactericidal and fungicidal activities.

Neurological Implications

Beyond its antiviral and antimicrobial effects, there is emerging evidence suggesting that this compound may influence neurological pathways. Compounds within the piperidine class have been associated with cognitive enhancement and neuroprotection in various animal models .

In Vitro Studies

Several studies have confirmed the efficacy of this compound as a CCR5 antagonist. For instance, an investigation demonstrated that this compound effectively inhibited HIV entry in cell cultures, supporting its potential use in therapeutic formulations aimed at HIV treatment.

Clinical Implications

While preclinical data are promising, further clinical studies are necessary to evaluate the safety and efficacy of this compound in human subjects. Current research is focused on optimizing its pharmacological profile and understanding its broader implications in treating viral infections and possibly neurological disorders.

Summary Table of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Antiviral | CCR5 receptor antagonism | HIV treatment |

| Antimicrobial | Interaction with bacterial/fungal targets | Broad-spectrum antimicrobial therapies |

| Neurological effects | Modulation of neurotransmitter systems | Cognitive enhancement, neuroprotection |

属性

IUPAC Name |

1-cyclopropylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-3-5-9(6-4-8)7-1-2-7/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYTVMPUNMZTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680173 | |

| Record name | 1-Cyclopropylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851847-62-6 | |

| Record name | 1-Cyclopropylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。